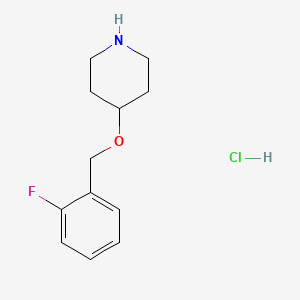

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-((2-Fluorobenzyl)oxy)piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their pharmacological properties and are often used as building blocks for the synthesis of various pharmaceuticals. The presence of a fluorobenzyl group in the compound suggests potential activity in the central nervous system, as fluorinated compounds often exhibit high affinities for various receptors .

Synthesis Analysis

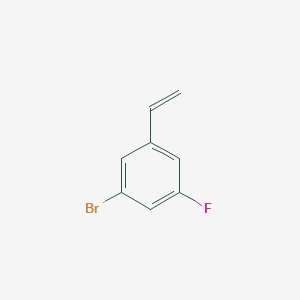

The synthesis of fluorobenzyl piperidine derivatives can be achieved through various methods. One such method involves the Grignard reaction, which is used to prepare isotopomers of 4-(4-fluorobenzyl)piperidine. This process includes the reaction of a fluorinated bromobenzene with pyridine-4-aldehyde, followed by deoxygenation and heteroatomic ring saturation using a palladium on carbon catalyst . Another method for synthesizing related compounds involves reductive amination, amide hydrolysis, and N-alkylation, as demonstrated in the synthesis of 2-[4-(4-fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, a related compound, has been determined using single-crystal X-ray diffraction, computational calculations, and FTIR spectrum. The piperidine ring typically adopts a chair conformation, which is a common feature in these types of molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic addition, intramolecular elimination, and hydrogen/deuterium exchange. For example, the catalytic H/D exchange in benzylic positions of 4-(4-fluorobenzyl)piperidine has been described, which is an important reaction for the synthesis of deuterated compounds . Additionally, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine involves a tandem process of nucleophilic addition followed by intramolecular elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a fluorobenzyl group can affect the compound's lipophilicity, which is crucial for crossing biological membranes. The crystalline structure, as well as intermolecular interactions such as hydrogen bonding, can impact the compound's solubility and stability. For example, the crystal structure of a related compound, 3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione, is stabilized by intermolecular hydrogen bonds and C—H⋯O interactions .

Case Studies

Several piperidine derivatives have been evaluated for their pharmacological properties. For instance, novel 4-(4-fluorobenzoyl)piperidine derivatives have been synthesized and tested as mixed 5-HT1A/5-HT2A/D2 receptor ligands, showing high affinities for central 5-HT2A receptors. These compounds have potential as atypical antipsychotics . Another compound, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, has been evaluated for antiproliferative activity, with its structure characterized by various spectroscopic methods and X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications :

- The compound has been used in the synthesis of various chemical structures, such as 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, indicating its utility in complex chemical reactions (Y. Duan-zhi, 2005).

- It's also involved in the synthesis of radiochemical compounds like 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, highlighting its application in nuclear medicine and biology (S. Y. Lee et al., 2000).

- In another study, its derivatives, specifically 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene, were synthesized and characterized for their structural properties (Arzu Binici et al., 2021).

Biological Evaluation and Medical Imaging :

- Some studies focus on evaluating its analogs for in vivo imaging of acetylcholinesterase, a critical enzyme in neurological functions (R. Labas et al., 2009).

- It's also used in developing specific PET radioligands for imaging NR2B NMDA receptors, relevant in neurological studies (R. Labas et al., 2011).

Chemical Structure and Activity :

- The compound and its derivatives have been studied for their structural characteristics and bioactivities, such as in the case of spiro[chromane-2,4′-piperidine] derivatives, which were evaluated as histone deacetylase inhibitors (F. Thaler et al., 2012).

Antimicrobial and Antitubercular Activities :

- Researchers have synthesized analogs of 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride and evaluated their antimicrobial and antitubercular activities, indicating its potential in the treatment of infectious diseases (J. Odingo et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(2-fluorophenyl)methoxy]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISABZVSZLCVGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorobenzyl)oxy)piperidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)